
N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Protein Kinase Inhibitors in Alzheimer's Disease
N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine, a close derivative, has shown potent inhibitory activity against protein kinases such as CLK1 and GSK-3α/β, which are implicated in Alzheimer's disease. This compound could serve as a template for designing dual inhibitors with potential therapeutic applications in Alzheimer's treatment (Waiker et al., 2014).
Antiviral Activity Against Dengue and Venezuelan Equine Encephalitis Viruses
In the search for novel treatments against dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV), 4-anilinoquinazoline derivatives, including similar compounds to N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine, have been identified as potent antiviral agents. These compounds exhibited significant antiviral activity with minimal toxicity (Saul et al., 2021).
DNA Binding and Potential Anticancer Properties
N-alkylanilinoquinazoline derivatives, including those structurally related to this compound, have demonstrated significant DNA interaction. These compounds, particularly N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives, have shown potential as DNA intercalating agents, which may be relevant in developing anticancer therapies (Garofalo et al., 2010).
Antimalarial Drug Development
Quinazoline derivatives, including 6,7-dimethoxyquinazoline-2,4-diamines, have been extensively studied for their antimalarial activity. These studies have led to the discovery of compounds with high antimalarial activity, suggesting that derivatives like this compound could be promising leads in antimalarial drug development (Mizukawa et al., 2021).
Synthesis and Binding Studies
The synthesis of derivatives and studies on their binding properties have been a significant area of research. For example, the study of 4-amino-2-chloro-6,7-dimethoxyquinazoline and its hydrogen-bonded dimers in the solid state has contributed to understanding the structural properties of these compounds (Lai et al., 1997).
Mécanisme D'action
Target of Action
A structurally similar compound, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, is known to targetThymidylate synthase in humans . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.
Mode of Action
It can be inferred that the compound interacts with its target enzyme, potentially inhibiting its function and leading to changes at the cellular level .
Biochemical Pathways
Given its potential target, it may affect pathways related to dna synthesis and cell proliferation .
Result of Action
If the compound inhibits thymidylate synthase, it could potentially disrupt dna synthesis and cell proliferation .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It has been synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline
Cellular Effects
N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine has shown antiproliferative activity on cancer cell lines, including MCF-7, HT29, and HL60
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-22-12-5-11(6-13(7-12)23-2)21-18-14-8-16(24-3)17(25-4)9-15(14)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZJLZBMTWUYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)
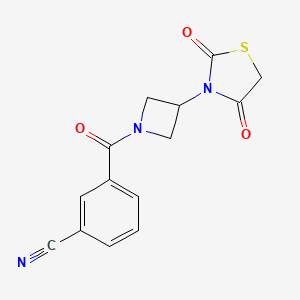
![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)


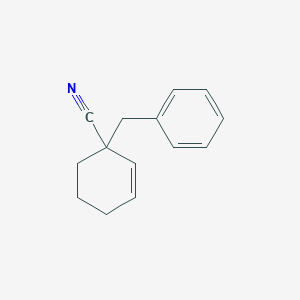
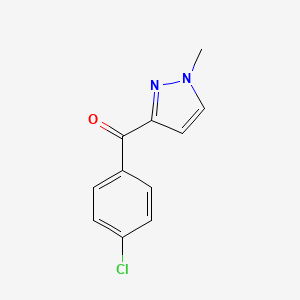
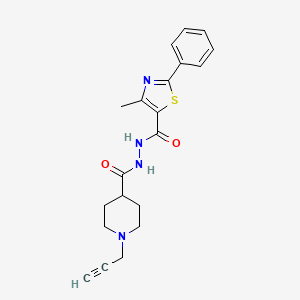
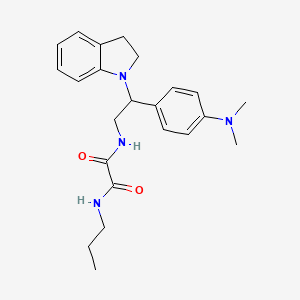
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)
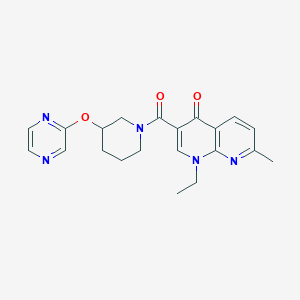
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)